molecular formula C31H25N3O7 B560340 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate CAS No. 1811539-32-8

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

Cat. No.: B560340
CAS No.: 1811539-32-8
M. Wt: 551.555
InChI Key: DWUIXAGWHCMXHN-UHFFFAOYSA-N
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Description

Fluorescent dye;  supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems, e.g. HaloTag® and SNAP-tag®. Suitable for confocal fluorescent imaging and super resolution microscopy (SRM) techniques, such as dSTORM (live and fixed cells). Cell permeable. Excitation maximum = 549 nm;  emission maximum = 571 nm;  Quantum yield = 0.88;  Extinction coefficient = 101,000 M-1cm-1;  A280 correction factor is 0.169.  HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Biochemical Analysis

Biochemical Properties

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate plays a significant role in biochemical reactions, particularly as a fluorescent probe. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and analysis of target substances. The nature of these interactions often involves binding to specific sites on proteins or enzymes, leading to changes in fluorescence properties that can be measured and analyzed .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used to monitor changes in intracellular calcium levels, which are crucial for various cellular processes . Additionally, its impact on gene expression can be studied using fluorescence-based assays, providing insights into the regulatory mechanisms of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s fluorescence properties allow for real-time monitoring of these interactions, providing valuable information on the dynamics of enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . Degradation over time can lead to a decrease in fluorescence intensity, which must be accounted for in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively label target biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes . It is essential to determine the optimal dosage that balances efficacy and safety in experimental applications.

Metabolic Pathways

The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical assays and imaging applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . The distribution patterns can be studied using fluorescence imaging techniques, providing valuable information on the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, making it essential to understand the mechanisms that govern its distribution within cells . Fluorescence microscopy techniques are often used to study these localization patterns, providing insights into the compound’s role in cellular processes.

Properties

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O7/c35-27-9-10-28(36)34(27)41-31(39)18-3-6-21(30(37)38)24(15-18)29-22-7-4-19(32-11-1-12-32)16-25(22)40-26-17-20(5-8-23(26)29)33-13-2-14-33/h3-8,15-17H,1-2,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUIXAGWHCMXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 2
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 3
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 4
Reactant of Route 4
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 5
Reactant of Route 5
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 6
Reactant of Route 6
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.